molecular formula C18H22N2O2 B1388948 N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide CAS No. 1020055-17-7

N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide

Cat. No.: B1388948
CAS No.: 1020055-17-7
M. Wt: 298.4 g/mol
InChI Key: KZGFDXVZVCFSJV-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The discovery and development of N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide must be understood within the broader historical context of benzamide chemistry, which traces its origins to the pioneering work of Friedrich Wöhler and Justus von Liebig in 1832. These German chemists first prepared benzamide by reacting benzoyl chloride with ammonia during their foundational studies on oil of bitter almonds, establishing benzamide as the first organic molecule for which multiple crystalline polymorphs were discovered. Their collaborative research, described as "one of the most important collaborative papers in the history of chemistry," laid the groundwork for understanding aromatic amide structures and their transformations.

The historical significance of benzamide extends beyond its initial discovery, as Wöhler and Liebig recognized that benzamide contained a common group of connected atoms that preserved its identity throughout various chemical transformations. They identified benzoyl as an organic "radikal" that maintained its composition and nature across different chemical reactions, a concept that would prove fundamental to the development of modern organic chemistry. This early recognition of functional group stability established the theoretical foundation upon which contemporary benzamide derivatives, including this compound, would eventually be designed and synthesized.

The evolution from simple benzamide to complex substituted derivatives like this compound reflects the progressive sophistication of organic synthesis methodologies developed throughout the nineteenth and twentieth centuries. The introduction of multiple substituents, including amino groups, methyl groups, and alkoxy chains, demonstrates the advancement of selective functionalization techniques that allow chemists to precisely modify aromatic systems while maintaining the core benzamide structure. The sec-butoxy substituent, in particular, represents a modern approach to modulating molecular properties through strategic alkyl ether incorporation, a technique that emerged from systematic studies of structure-property relationships in pharmaceutical research.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-4-butan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-13(3)22-16-8-5-14(6-9-16)18(21)20-17-10-7-15(19)11-12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGFDXVZVCFSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the 4-(sec-butoxy)benzoic Acid or Derivative

  • The sec-butoxy substituent is introduced on the benzene ring via nucleophilic substitution of a 4-halo-benzoic acid derivative (e.g., 4-chlorobenzoic acid) with sec-butyl alcohol under basic conditions.
  • Typical conditions involve potassium carbonate or other bases in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • The reaction proceeds via Williamson ether synthesis mechanism, where the sec-butoxide ion displaces the halide.

Formation of 4-(sec-butoxy)benzoyl Chloride

  • The 4-(sec-butoxy)benzoic acid is converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
  • This acid chloride is a reactive intermediate for amide bond formation.

Coupling with 4-Amino-2-methylaniline

  • The key step is the amide bond formation between 4-(sec-butoxy)benzoyl chloride and 4-amino-2-methylaniline.
  • This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, often at low temperatures (0–5 °C) to control reactivity.
  • A base such as triethylamine or pyridine is added to neutralize the generated hydrochloric acid.
  • The reaction yields this compound after workup and purification.

Purification and Characterization

  • The crude product is purified by recrystallization from ethanol or by column chromatography using silica gel with hexane/ethyl acetate gradients.
  • Characterization is performed using:
    • Proton and carbon nuclear magnetic resonance (NMR) spectroscopy.
    • Infrared (IR) spectroscopy to confirm amide and ether functionalities.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Melting point determination for purity assessment.

Representative Reaction Scheme

Step Reagents & Conditions Product Yield (%) Notes
1 4-Chlorobenzoic acid + sec-butyl alcohol, K2CO3, DMF, heat 4-(sec-butoxy)benzoic acid 75–85 Williamson ether synthesis
2 4-(sec-butoxy)benzoic acid + SOCl2, reflux 4-(sec-butoxy)benzoyl chloride 90–95 Acid chloride formation
3 4-(sec-butoxy)benzoyl chloride + 4-amino-2-methylaniline, Et3N, DCM, 0–5 °C This compound 65–80 Amide coupling
4 Purification by recrystallization or chromatography Pure target compound Characterization follows

Analytical Data Summary (Typical)

Analysis Method Observed Data Interpretation
¹H NMR (CDCl3, 400 MHz) Aromatic protons: multiplets at 6.5–7.8 ppm; NH2 protons: broad singlet ~5.0 ppm; sec-butoxy CH and CH3 signals at 0.9–1.8 ppm; methyl group on phenyl ring at ~2.3 ppm Confirms substitution pattern and functional groups
¹³C NMR Signals corresponding to aromatic carbons, carbonyl carbon at ~165–170 ppm, ether carbon at ~70 ppm Confirms structure
IR Spectroscopy Amide C=O stretch at ~1650 cm⁻¹, N-H stretch at 3300–3500 cm⁻¹, C-O stretch at ~1100 cm⁻¹ Functional group confirmation
Mass Spectrometry Molecular ion peak at m/z = 298 (M+H)+ Confirms molecular weight
Melting Point Typically between 160–170 °C Purity indicator

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the benzamide core.

Scientific Research Applications

Chemistry

N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties . Its structure enables interaction with biological targets, which can lead to significant therapeutic effects.

Antimicrobial Properties

Studies have shown that this compound possesses notable antimicrobial activity. It interacts with bacterial membranes, potentially disrupting their integrity. Preliminary findings suggest it can inhibit the growth of various bacterial strains.

Anticancer Activity

In vitro studies reveal that this compound has substantial cytotoxic effects against cancer cell lines. For example:

  • Case Study : In tests on HepG2 liver cancer cells, the compound demonstrated an IC50 value of approximately 5 μM, indicating effective inhibition of tumor cell proliferation.
  • The mechanism of action likely involves apoptosis induction and cell cycle arrest at the G2/M phase.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide involves its interaction with specific molecular targets and pathways. The amino group and the benzamide core play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The sec-butoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide with structurally related benzamide derivatives:

Compound Name Molecular Formula Exact Mass Key Substituents Biological Activity/Application Reference ID
This compound C₁₈H₂₂N₂O₂ 298.17 4-(sec-butoxy), 4-amino-2-methylphenyl Potential HDAC/kinase inhibition* -
CI-994 (4-(acetylamino)-N-(2-aminophenyl)benzamide) C₁₅H₁₅N₃O₂ 269.12 4-acetylamino, 2-aminophenyl HDAC inhibitor (antitumor)
N-(4-sec-Butyl-phenyl)-4-(4-ethyl-phenoxymethyl)-benzamide C₂₆H₂₉NO₂ 387.51 4-(4-ethyl-phenoxymethyl), sec-butyl Not reported (structural analog)
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₂ 320.98 4-bromo, 2-nitrophenyl Structural studies
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide C₁₆H₁₁ClFN₃O 315.06 4-imidazole, 3-chloro-4-fluorophenyl Anticancer (cervical cancer)

Notes:

  • Hydrogen Bonding: The 4-amino group in the target compound may mimic the acetylated lysine-binding motif seen in HDAC inhibitors like CI-994, though its efficacy requires experimental validation .

ADMET Considerations

  • Metabolic Stability : Fluorinated benzamides (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electronegativity. The sec-butoxy group in the target compound may undergo oxidative metabolism, necessitating prodrug strategies.
  • Toxicity: Benzamides with sulfonamide substituents (e.g., ) show higher renal toxicity risks, whereas the target compound’s amino and ether groups may reduce off-target effects.

Biological Activity

N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is an organic compound belonging to the class of benzamides, characterized by an amino group, a methyl group, and a sec-butoxy group attached to a benzamide core. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and function. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells. For instance, the compound was tested against several cancer cell lines, revealing significant cytotoxic effects with IC50 values indicating effective concentration levels for tumor cell inhibition .

Case Study: In Vitro Anticancer Assays

In a recent study, the compound was evaluated for its antiproliferative effects on HepG2 liver cancer cells. The results indicated an IC50 value of approximately 5 μM, suggesting that this compound possesses substantial antitumor activity. Further analysis revealed that the compound induces apoptosis in cancer cells, promoting cell cycle arrest at the G2/M phase, which is critical for preventing tumor growth .

The mechanism through which this compound exerts its biological effects likely involves its interaction with specific molecular targets within cells. The amino group and benzamide core are crucial for binding to target proteins or enzymes, leading to modulation of their activity. The sec-butoxy group may enhance solubility and bioavailability, contributing to the compound's overall efficacy .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureAnticancer Activity (IC50)Antimicrobial Activity
This compoundStructure5 μMModerate
N-(4-Amino-2-methylphenyl)-4-methoxybenzamide-10 μMLow
N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide-15 μMModerate

This table illustrates that while all compounds show some level of biological activity, this compound stands out due to its lower IC50 value in anticancer assays, indicating higher potency.

Q & A

Q. What are the established synthetic routes for N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling 4-amino-2-methylaniline with 4-(sec-butoxy)benzoyl chloride under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous dichloromethane. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and maintaining temperatures between 0–5°C to minimize side reactions. Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) is critical .

Q. How can researchers validate the purity and structural integrity of this compound?

Key analytical methods include:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., sec-butoxy group at 4-position, amino-methylphenyl group).
  • HPLC-MS : Verify molecular ion peaks ([M+H]⁺) and assess purity (>95%).
  • FT-IR : Identify characteristic bands (e.g., N-H stretch at ~3400 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

Prior to synthesis, conduct a hazard analysis for reagents like acyl chlorides and sec-butanol. Use fume hoods, nitrile gloves, and eye protection. Ames testing for mutagenicity (as seen in structurally similar anomeric amides) is recommended, though mutagenic risk for this compound is likely low based on analog data .

Q. Which spectroscopic techniques are most effective for characterizing its solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides definitive structural data, including bond angles and intermolecular interactions. Powder XRD can assess crystallinity .

Q. How does the sec-butoxy group influence solubility and reactivity?

The sec-butoxy substituent enhances lipophilicity (logP ~3.2 predicted), improving solubility in organic solvents like DCM or THF. Steric hindrance from the branched alkoxy group may reduce nucleophilic attack at the amide carbonyl .

Advanced Research Questions

Q. How can contradictory data from NMR and X-ray crystallography be resolved during structural analysis?

Discrepancies may arise from dynamic processes (e.g., rotational isomerism of the sec-butoxy group). Use variable-temperature NMR to probe conformational flexibility. Cross-validate with DFT calculations (e.g., Gaussian09) to model energetically favorable conformers .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Employ slow addition of acyl chloride to prevent local overheating.
  • Use flow chemistry systems to enhance mixing and thermal control.
  • Introduce scavengers (e.g., polymer-bound amines) to sequester excess reagents .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

Molecular docking (AutoDock Vina) predicts binding to enzymes like cyclooxygenase-2 (COX-2) due to the hydrophobic sec-butoxy group. Validate via:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD).
  • Fluorescence quenching assays : Monitor changes in tryptophan emission upon ligand binding .

Q. What computational methods optimize its pharmacokinetic profile?

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = ~65) and blood-brain barrier penetration (low).
  • Metabolic Stability : Microsomal assays (human liver microsomes) identify primary oxidation sites (e.g., sec-butoxy chain) .

Q. How can crystallographic disorder in the sec-butoxy group be modeled accurately?

In SHELXL, apply PART and ISOR commands to refine disordered regions. Use PLATON ’s SQUEEZE algorithm to model solvent-accessible voids. Validate with residual density maps (R1 < 0.05) .

Methodological Notes

  • Data Contradictions : Cross-validate NMR and MS data with independent synthetic batches to rule out impurities.
  • Advanced Purification : Chiral HPLC may separate enantiomers if stereocenters form during synthesis .
  • Safety : Store the compound under inert gas (N₂/Ar) at –20°C to prevent degradation .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide
Reactant of Route 2
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N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.